![molecular formula C14H17ClN2O2S B4540264 4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)
4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For compounds similar to the specified chemical, regiospecific reactions and crystal structure analyses have been crucial in determining the correct structural configuration. For example, Kumarasinghe et al. (2009) discuss the regiospecific synthesis of a related pyrazole compound and its structural determination through single-crystal X-ray analysis, highlighting the importance of precise synthetic strategies and characterization techniques in obtaining desired pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound of interest, is characterized by the presence of functional groups attached to the pyrazole ring, which significantly influence the compound's properties and reactivity. X-ray crystallography has been a vital tool in elucidating the molecular structure of such compounds, providing insights into their conformational preferences and intermolecular interactions within the crystal lattice. For instance, the study by Zhu et al. (2011) on the synthesis of dihydropyrazole and its utility demonstrates the role of structural analysis in understanding the compound's behavior and potential applications (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, allowing for the introduction of diverse substituents and functional groups. These reactions are pivotal in modifying the chemical and physical properties of the pyrazole core for specific applications. The synthesis and characterization of pyrazole sulfonamide derivatives, as detailed by Mahesh et al. (2023), exemplify the chemical versatility of pyrazole compounds and their potential for generating new molecules with desired properties and activities (Mahesh, Akshinthala, Katari, Gupta, Panwar, Sharma, Jonnalagadda, & Gundla, 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies like that of Kettmann et al. (2005) have focused on the synthesis of pyrazole compounds with potential antitumor activity, where the physical properties play a crucial role in determining the compound's suitability for further development and application (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their application in chemical synthesis and biological studies. The presence of sulfonamide groups, as in some derivatives, can significantly affect these properties, leading to compounds with varied biological activities and chemical behaviors. The work by Povarov et al. (2017) on the sulfonylation of aminopyrazoles provides valuable insights into the chemical properties of sulfonylated pyrazole derivatives and their potential uses (Povarov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2017).
Eigenschaften
IUPAC Name |
4-chloro-3,5-dimethyl-1-(4-propylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-4-5-12-6-8-13(9-7-12)20(18,19)17-11(3)14(15)10(2)16-17/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLIPOJKDOGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4540184.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
![1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4540194.png)
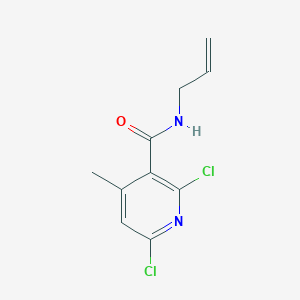
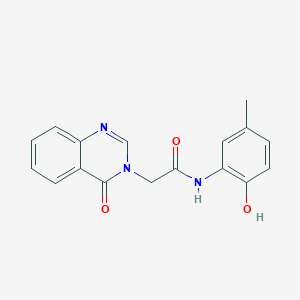
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4540215.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
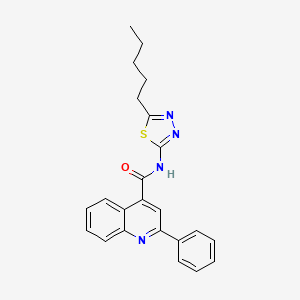
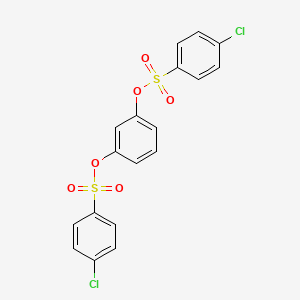
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
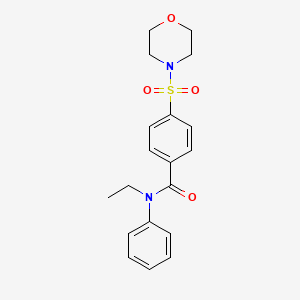
![N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B4540262.png)
![4-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4540263.png)
![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)